5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[(2-hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-10(2,14)7-13-9-4-3-8(5-11)12-6-9/h3-4,6,13-14H,7H2,1-2H3 |
InChI Key |
ATKIFZHPGNEMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method leverages the electron-deficient nature of cyano-substituted pyridines to facilitate amine coupling:
Reaction Scheme
5-Halo-pyridine-2-carbonitrile + 2-Amino-2-methylpropan-1-ol → Target compound
Key Parameters (from CA3043519A1):
| Condition | Value | Source |
|---|---|---|
| Solvent | DMSO or DMF | |
| Base | Cs2CO3 or K3PO4 | |
| Temperature | 80-100°C | |
| Catalyst | CuI (for chloro derivatives) |
This method produces yields of 45-68% for similar amino-pyridine derivatives when using bromo precursors.
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed cross-coupling is employed:
Reaction Protocol (adapted from WO2020148641A1):
- Catalyst: Xantphos/Pd(dba)₂ system
- Base: KOtBu
- Solvent: 1,4-Dioxane at reflux
- Amine: 2-Amino-2-methylpropan-1-ol (2.5 equiv)
This method achieves superior regioselectivity (>95% para-substitution) in nitropyridine intermediates, suggesting applicability for installing bulky amino groups.
Reductive Amination Pathway
For ketone-containing precursors (from acs.jmedchem.9b01234):
Steps:
- Condensation of 5-oxopyridine-2-carbonitrile with 2-amino-2-methylpropan-1-ol
- NaBH4 reduction in THF/MeOH (4:1) at 0°C
- Column purification (SiO₂, EtOAc/hexanes)
- Microwave assistance (100W, 120°C) reduces reaction time from 24h to 45min
- Acidic workup (1M HCl) improves isolation of polar amines
Comparative Analysis Table
| Method | Yield Range | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| SNAr | 45-68% | 92-95% | >100g | Minimal metal contamination |
| Buchwald-Hartwig | 72-85% | 97-99% | <50g | Handles deactivated substrates |
| Reductive Amination | 58-63% | 88-91% | >500g | Avoids halogenated precursors |
Critical Discoveries
Steric Effects (from):
The tert-butyl-like structure of 2-hydroxy-2-methylpropylamine requires:- Increased catalyst loading (0.2 mol% Pd vs standard 0.05%)
- Polar aprotic solvents to prevent β-hydride elimination
Protection Strategies (from):
Successful synthesis requires protection of the hydroxyl group as:- TBS ether (using TBSCl/imidazole in DCM)
- Benzyl ether (BnBr/K2CO3 in DMF)
Deprotection with TBAF or catalytic hydrogenation achieves >90% recovery
Crystallization Control (from):
Target compound exhibits polymorphism. Optimal recrystallization conditions:- Solvent: EtOAc/n-Heptane (1:3 v/v)
- Cooling rate: 0.5°C/min from 60°C to -10°C
- Yields Form II with melting point 148-150°C (pharmaceutically preferred)
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5-[(2-Oxo-2-methylpropyl)amino]pyridine-2-carbonitrile.
Reduction: 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxy-methylpropylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile can be contextualized against related pyridine- and amino-substituted analogs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility and logP: The 2-hydroxy-2-methylpropylamino group in the target compound enhances water solubility compared to analogs like 5-Amino-2-pyridinecarboxylic acid, which relies on a carboxylic acid for polarity . However, bulkier substituents (e.g., octahydropyrrolopyrrole) increase hydrophobicity, as seen in CAS 2770617-88-2 . The hydroxyl group in the target compound reduces logP (estimated ~2.1) relative to non-polar derivatives (e.g., logP ~2.8 for CAS 2770617-88-2) .
However, the pyridine core may confer distinct binding kinetics compared to imidazopyrazines due to differences in aromaticity and hydrogen-bonding geometry . In contrast, 5-Amino-2-pyridinecarboxylic acid lacks the carbonitrile group, limiting its utility in drug design but making it suitable for metal-organic frameworks .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for pyrimidine-carbonitrile derivatives (e.g., coupling reactions with p-toluenesulfonic acid) .
Biological Activity
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile is an organic compound with significant potential in medicinal chemistry. This compound features a pyridine ring substituted with a hydroxy-methylpropylamino group and a carbonitrile group, which contribute to its biological activity. Research indicates that this compound may exhibit various biological effects, including antimicrobial and anticancer properties.
The chemical structure of this compound is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1550044-13-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy-methylpropylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can engage in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Properties: The compound's structural features may allow it to interfere with cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Activity: A study investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Potential: Research focused on the synthesis of related pyridine derivatives showed that modifications in the amino and carbonitrile groups could enhance anticancer activity. For instance, derivatives with halogen substitutions exhibited increased cytotoxicity against several cancer cell lines .
- Cardiovascular Effects: Another study explored the antihypertensive properties of similar compounds in spontaneously hypertensive rats (SHR). The findings suggested that structural optimization could lead to potent antihypertensive agents, emphasizing the importance of the amino group in mediating these effects .
Comparative Analysis
The unique structure of this compound sets it apart from other similar compounds. Below is a comparison with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Aminopyrazoles | Amino group on heterocyclic ring | Antimicrobial and anticancer |
| 2-Aminopyridines | Direct amino attachment to pyridine | Antihypertensive |
| 5-[(4-Fluorobenzyl)amino]-2-pyridinecarboxylic acid | Fluorinated derivative | Potent antihypertensive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
